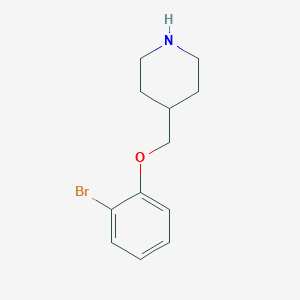

4-(2-Bromophenoxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVWTSVLVUKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Bromophenoxymethyl Piperidine and Analogues

Historical and Current Approaches to Piperidine (B6355638) Ring Construction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Consequently, a diverse range of synthetic methodologies has been developed for its construction, from classical cyclization reactions to modern continuous flow processes.

Cyclization Reactions for Piperidine Core Formation

Intramolecular cyclization reactions represent a fundamental and widely utilized strategy for the formation of the piperidine core. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close a six-membered ring from an acyclic precursor.

One of the classical approaches is the Dieckmann condensation , an intramolecular base-catalyzed cyclization of a diester to form a β-keto ester. This method is particularly useful for the synthesis of piperidones, which can then be further functionalized. For instance, the cyclization of an amino diester under basic conditions yields a piperidone derivative that can serve as a versatile intermediate.

Another powerful cyclization strategy is the intramolecular Mannich reaction . This reaction involves the intramolecular addition of a carbon nucleophile, such as an enol or enolate, to an iminium ion. This approach is highly effective for the construction of 4-piperidones. The reaction is often carried out in a one-pot fashion, condensing an amine, an aldehyde, and a ketone with an active methylene (B1212753) group. For example, the reaction of a primary amine, an aldehyde, and a β-ketoester can lead to the formation of a substituted piperidone. mdma.chchemrevlett.comresearchgate.net

| Cyclization Method | Precursor Type | Key Intermediate | Product | Typical Conditions | Yield (%) |

| Dieckmann Condensation | Amino diester | Enolate | β-Keto ester (Piperidone precursor) | Sodium ethoxide in ethanol | 60-80 |

| Intramolecular Mannich Reaction | Amino ketone/ester and aldehyde | Iminium ion | 4-Piperidone | Acetic acid, reflux | 50-75 mdma.chchemrevlett.com |

Reductive Amination and Hetero-Diels-Alder Pathways

Reductive amination is a cornerstone of amine synthesis and a highly versatile method for constructing the piperidine ring. The intramolecular version, particularly the double reductive amination of 1,5-dicarbonyl compounds, provides a direct route to the piperidine skeleton. chim.it This reaction involves the formation of a cyclic imine or enamine intermediate from a 1,5-dialdehyde or diketone and an amine, followed by in situ reduction to the corresponding piperidine. The choice of reducing agent is crucial for the success of the reaction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being commonly employed due to their selectivity for imines over carbonyls.

| Reactants | Reducing Agent | Product | Yield (%) |

| Glutaraldehyde, Benzylamine | NaBH3CN | N-Benzylpiperidine | 85 |

| 2,6-Heptanedione, Ammonium acetate | NaBH(OAc)3 | 2,6-Dimethylpiperidine | 70 |

The Hetero-Diels-Alder reaction , a powerful cycloaddition reaction, offers another elegant pathway to the piperidine nucleus. nih.govbeilstein-journals.orgaudreyli.comsciforum.netnih.gov This [4+2] cycloaddition involves a 1-azadiene (an imine) reacting with a dienophile. A particularly effective variation is the reaction of an imine with an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This reaction typically proceeds under Lewis acid catalysis to afford a dihydropyridinone, which can be subsequently reduced to the corresponding piperidine.

| Imine | Diene | Catalyst | Intermediate | Final Product (after reduction) | Yield (%) |

| N-Benzylidenebenzylamine | Danishefsky's diene | ZnCl2 | Dihydropyridinone | N-Benzyl-4-phenylpiperidine | 75-85 |

| N-Ethylidenemethylamine | Danishefsky's diene | Yb(OTf)3 | Dihydropyridinone | N,2-Dimethylpiperidine | 70-80 |

Electroreductive Cyclization Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for the synthesis of heterocyclic compounds. Electroreductive cyclization has emerged as a valuable technique for the formation of the piperidine ring. This method typically involves the reduction of an acyclic precursor at an electrode surface to generate a radical anion, which then undergoes intramolecular cyclization.

A notable example is the electroreductive cyclization of an imine with a terminal dihaloalkane. In this process, the imine is reduced at the cathode to form a radical anion, which then acts as a nucleophile, displacing one of the halides on the alkyl chain. A subsequent intramolecular cyclization and further reduction lead to the formation of the piperidine ring.

| Substrates | Electrode | Solvent/Electrolyte | Product | Yield (%) |

| N-Benzylideneamine, 1,5-Dibromopentane | Lead (Pb) cathode | DMF / TEABr | N-Benzylpiperidine | 65 |

Continuous Flow Synthesis Methods for Piperidine Derivatives

Continuous flow chemistry has gained significant traction in modern organic synthesis due to its advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgazolifesciences.comresearchgate.net The synthesis of piperidine derivatives has also benefited from this technology. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes.

The synthesis of functionalized piperidines, including 4-arylpiperidines, has been successfully demonstrated using continuous flow systems. nih.gov These processes often involve the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. For example, a multi-step sequence involving a coupling reaction followed by a reduction can be performed in a continuous flow setup to generate highly substituted piperidines.

| Reaction Type | Flow Reactor Setup | Key Parameters | Throughput | Yield (%) |

| Suzuki Coupling / Hydrogenation | Packed-bed catalyst reactors | Temperature: 80-120 °C, Pressure: 10-20 bar | 1-5 g/h | 80-95 |

| Reductive Amination | Microreactor with integrated H-Cube® | H2 pressure: 1-80 bar, Temperature: 25-100 °C | 0.5-2 g/h | 75-90 |

Selective Incorporation of the 2-Bromophenoxymethyl Moiety

Once the 4-substituted piperidine core, typically 4-(hydroxymethyl)piperidine or a protected variant, is synthesized, the final step involves the introduction of the 2-bromophenoxymethyl group. This is achieved through an etherification reaction.

Etherification Reactions in the Synthesis of Aryloxymethylpiperidines

The formation of the ether linkage between the piperidine methanol and the 2-bromophenol (B46759) is a critical transformation. Two of the most common and effective methods for this purpose are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classical and straightforward method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In the context of synthesizing 4-(2-Bromophenoxymethyl)piperidine, this would typically involve the deprotonation of 4-(hydroxymethyl)piperidine with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a suitable leaving group, such as a bromide or iodide, from an activated 2-bromophenoxy derivative. However, a more common and practical approach involves the reaction of the piperidine methanol with 2-bromophenol under basic conditions with a suitable alkylating agent on the piperidine side, or more directly, the reaction of the piperidine alkoxide with a derivative of 2-bromophenol. A more direct route is the reaction of the sodium salt of 2-bromophenol with a 4-(halomethyl)piperidine derivative.

The Mitsunobu reaction provides an alternative and often milder method for ether formation. nih.govnih.govbeilstein-journals.orgsemanticscholar.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, although this is not a factor for the achiral 4-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the Mitsunobu reagents, allowing it to be displaced by the phenolic nucleophile (2-bromophenol). This method is particularly useful when the Williamson ether synthesis is not effective due to steric hindrance or the presence of other sensitive functional groups.

| Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Williamson Ether Synthesis | 4-(Chloromethyl)piperidine, 2-Bromophenol, K2CO3 | DMF | 80 | 70-85 |

| Mitsunobu Reaction | 4-(Hydroxymethyl)piperidine, 2-Bromophenol, PPh3, DIAD | THF | 0 to rt | 75-90 nih.gov |

Regioselective Bromination Strategies

The synthesis of this compound and its analogues hinges on the precise introduction of a bromine atom onto the phenol (B47542) ring, specifically at the ortho position. The hydroxyl group of phenol is a potent activating group and ortho-, para- director in electrophilic aromatic substitution reactions. Consequently, controlling the regioselectivity to favor the formation of the 2-bromo isomer over the 4-bromo or polybrominated products is a significant synthetic challenge. Over-bromination is a frequent issue when phenol derivatives undergo bromination due to the high reactivity of the aromatic ring.

Various strategies have been developed to achieve regioselective monobromination of phenols. These methods often employ specific brominating agents, catalysts, or reaction conditions to control the position of bromination.

One common approach involves the use of elemental bromine (Br₂) with or without a catalyst in various solvents. However, this method often leads to a mixture of ortho and para isomers, along with polybrominated products. To improve selectivity, milder brominating agents such as N-Bromosuccinimide (NBS) are frequently used. NBS, particularly in combination with silica gel, has been shown to be a good reagent for regioselective electrophilic aromatic brominations.

Another strategy is oxidative bromination, where a bromide salt is oxidized in situ to generate the electrophilic bromine species. Reagents for this can include potassium bromide (KBr) in the presence of an oxidant. For instance, the use of KBr with ZnAl–BrO₃⁻–layered double hydroxides has been demonstrated as an effective system for regioselective monobromination of phenols. nih.gov In this system, the para position is highly favored, but if the para position is occupied, bromination occurs at the ortho position. nih.gov

The choice of solvent and the presence of directing groups on the phenol can also influence the regioselectivity. For example, a method utilizing trimethylsilyl bromide (TMSBr) in conjunction with bulky sulfoxides, such as (4-ClC₆H₄)₂SO, in acetonitrile has been developed for the mild and highly regioselective para-bromination of phenols. mdpi.com The high selectivity is thought to arise from an O–H···S hydrogen bond between the phenol and the thioether byproduct, sterically favoring the para position. mdpi.com While this method favors para-bromination, understanding such non-covalent interactions is crucial for designing systems that could favor ortho-bromination.

Furthermore, tetraalkylammonium tribromides have been reported to be highly para-selective for the bromination of phenols. acs.org The use of zeolites as catalysts can also induce high para-selectivity in the electrophilic bromination of phenol derivatives. acs.org

For the specific synthesis of 2-bromophenol, the starting material for this compound, careful selection of the brominating agent and reaction conditions is paramount. If starting with phenol, a separation of the ortho and para isomers would likely be necessary. Alternatively, starting with a phenol that has a blocking group at the para position would direct bromination to the ortho position.

Table 1: Comparison of Reagents for Regioselective Bromination of Phenols

| Reagent/System | Selectivity | Conditions | Byproducts |

| Br₂ | Low, mixture of o-, p-, and poly-brominated | Varies | HBr |

| NBS/Silica Gel | Good for monobromination | Varies | Succinimide |

| KBr/ZnAl–BrO₃⁻–LDHs | High (para-favored, ortho if para is blocked) nih.gov | Mild | - |

| TMSBr/(4-ClC₆H₄)₂SO | High (para-selective) mdpi.com | Room Temperature | Thioether mdpi.com |

| Tetraalkylammonium tribromides | High (para-selective) acs.org | Varies | Tetraalkylammonium bromide |

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present on the piperidine ring, requires precise control over the stereochemistry. This can be achieved through various enantioselective and diastereoselective strategies.

Enantioselective Approaches in Piperidine Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For substituted piperidines, several approaches have been developed:

Catalytic Asymmetric Hydrogenation of Pyridine (B92270) Derivatives: This is a powerful method for generating chiral piperidines. Chiral transition metal catalysts, often based on iridium, rhodium, or ruthenium, can be used to hydrogenate substituted pyridines with high enantioselectivity. The choice of catalyst and substrate is crucial for achieving high enantiomeric excess (ee).

Dearomatization of Pyridines: Enantioselective functionalization of pyridines can lead to the formation of chiral piperidine precursors. This can involve the use of chiral nucleophiles or catalysts to add to activated pyridinium salts.

Cycloaddition Reactions: Asymmetric [4+2] cycloaddition reactions (Diels-Alder reactions) can be employed to construct the piperidine ring with control over the stereochemistry. Chiral catalysts or auxiliaries can be used to induce enantioselectivity.

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using asymmetric deprotonation with n-BuLi and the chiral ligand sparteine. acs.org

Diastereoselective Control in Substitution Reactions

When a piperidine ring already contains one or more stereocenters, the introduction of a new substituent, such as the 2-bromophenoxymethyl group at the 4-position, must be controlled to obtain the desired diastereomer.

Substrate-Controlled Diastereoselectivity: The existing stereocenters on the piperidine ring can direct the approach of an incoming reagent to one face of the molecule over the other. For example, in the alkylation of a 4-hydroxypiperidine precursor, the stereochemistry of the hydroxyl group can influence the stereochemical outcome of the subsequent substitution reaction.

Reagent-Controlled Diastereoselectivity: The choice of reagents and reaction conditions can also control the diastereoselectivity. For instance, in the reduction of a 4-piperidone, the choice of reducing agent can determine whether the resulting hydroxyl group is in an axial or equatorial position. This hydroxyl group can then be converted to the desired phenoxymethyl (B101242) ether with retention or inversion of configuration depending on the chosen reaction pathway (e.g., Mitsunobu reaction for inversion).

Cyclization Strategies: Diastereoselective cyclization reactions are also a powerful tool. For example, intramolecular reductive amination or Michael additions can be designed to favor the formation of one diastereomer over others due to conformational constraints in the transition state. A boronyl radical-catalyzed (4+2) cycloaddition has been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov

Advanced Synthetic Techniques for Derivatization

The 2-bromophenyl moiety in this compound is a versatile handle for further functionalization through advanced synthetic techniques, particularly transition metal-catalyzed transformations. These reactions allow for the introduction of a wide range of substituents, enabling the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This is a widely used reaction for the formation of C-C bonds. It involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. Nickel catalysts have also emerged as a cheaper and more earth-abundant alternative to palladium for Suzuki-Miyaura reactions. rsc.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This is a reliable method for introducing alkyne functionalities.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. This enables the synthesis of analogues with various amino substituents at the 2-position of the phenyl ring.

C-O and C-S Coupling Reactions: Palladium or copper-catalyzed reactions can also be used to form C-O and C-S bonds by coupling the aryl bromide with alcohols, phenols, or thiols.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and functional group tolerance.

Table 3: Examples of Transition Metal-Catalyzed Derivatization of the Aryl Bromide Moiety

| Reaction | Coupling Partner | Catalyst | Resulting Functional Group |

| Suzuki-Miyaura | Boronic acid/ester | Palladium or Nickel rsc.org | Aryl, heteroaryl, alkyl |

| Heck | Alkene | Palladium | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium/Copper | Alkyne |

| Buchwald-Hartwig | Amine | Palladium | Amine |

| C-O Coupling | Alcohol/Phenol | Palladium or Copper | Ether |

| C-S Coupling | Thiol | Palladium or Copper | Thioether |

These advanced synthetic techniques provide a powerful platform for the extensive derivatization of the this compound scaffold, facilitating the exploration of its chemical space and the development of new analogues with potentially improved properties.

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful and versatile strategy for the construction of the piperidine ring system. These reactions proceed through the generation of a radical species which then undergoes an intramolecular cyclization. While direct examples for the synthesis of this compound via this method are not extensively documented, the principles can be applied to appropriately designed precursors.

A plausible approach involves the cyclization of an acyclic precursor containing a nitrogen atom and a suitably positioned radical acceptor. For instance, a 6-aza-8-bromo-oct-2-enoate derivative could serve as a precursor for a 2,4-disubstituted piperidine. The diastereoselectivity of such cyclizations can be significantly influenced by the choice of the radical initiator and the reaction conditions. The use of tris(trimethylsilyl)silane (TTMSS) as a radical mediator, in contrast to the more traditional tributyltin hydride, has been shown to dramatically enhance the diastereoselectivity in the formation of trans-2,4-disubstituted piperidines, with ratios up to 99:1. nih.govacs.orgorganic-chemistry.org This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.govacs.orgorganic-chemistry.org

The general mechanism involves the generation of a radical at a carbon atom, which then attacks a pendant unsaturated group, leading to the formation of the piperidine ring. The stereochemical outcome of the cyclization is often governed by the transition state geometry, which seeks to minimize steric interactions. For the synthesis of a 4-substituted piperidine, the precursor would need to be designed to favor the formation of the desired substitution pattern.

Recent advancements have focused on developing tin-free radical cyclization methods, often employing visible light photoredox catalysis, to circumvent the toxicity associated with organotin reagents. rsc.org These methods offer a milder and more environmentally benign approach to radical generation and subsequent cyclization.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex molecules, such as piperidine derivatives, in a single step. beilstein-journals.orgbohrium.comresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity.

One of the most common MCRs for the synthesis of highly functionalized piperidines is the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.com The catalyst and reaction conditions can be varied to optimize the yield and selectivity of the desired piperidine product. For instance, catalysts such as sodium lauryl sulfate (SLS) in water have been employed to afford highly substituted piperidines in good yields under environmentally friendly conditions. scispace.com Other catalysts like PEG-embedded potassium tribromide have also been shown to be effective and recyclable for this transformation. beilstein-journals.org

To synthesize a precursor for this compound, a multi-component reaction could be designed to yield a 4-functionalized piperidine, such as a 4-hydroxymethyl or 4-halomethyl derivative. This functional group could then be further elaborated to the desired phenoxymethyl moiety through a subsequent Williamson ether synthesis.

The general mechanism for the three-component piperidine synthesis involves the initial formation of an enamine from the amine and the β-ketoester, and an imine from the aldehyde and the amine. scispace.comresearchgate.net These intermediates then undergo a Mannich-type reaction, followed by an intramolecular cyclization and dehydration to afford the final piperidine product. scispace.comresearchgate.net The specific substitution pattern of the resulting piperidine is determined by the choice of the starting aldehyde, amine, and β-ketoester.

Table 1: Comparison of Synthetic Methodologies

| Feature | Radical-Mediated Cyclization | Multi-Component Reaction |

|---|---|---|

| Key Transformation | Intramolecular radical addition | One-pot condensation of multiple components |

| Precursor Complexity | Requires multi-step synthesis of acyclic precursor | Utilizes simple and readily available starting materials |

| Stereocontrol | Can be highly diastereoselective depending on reagents | Diastereoselectivity can be controlled by catalyst and conditions |

| Atom Economy | Moderate | High |

| Step Economy | Lower | High |

| Environmental Impact | Can involve toxic tin reagents, but tin-free methods are emerging | Often uses greener solvents and catalysts |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and controlling the stereochemical outcome.

In radical-mediated cyclizations , the diastereoselectivity is a key aspect that has been the subject of detailed mechanistic studies. The preference for the formation of a particular diastereomer is often rationalized by examining the stability of the possible chair-like transition states during the cyclization step. The substituents on the acyclic precursor will adopt positions that minimize steric strain in the transition state, thus dictating the stereochemistry of the newly formed stereocenters in the piperidine ring. As mentioned, the choice of the hydrogen atom donor can significantly impact the final diastereomeric ratio by allowing for equilibration of the initially formed radical intermediates. nih.govacs.orgorganic-chemistry.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model these transition states and predict the observed stereoselectivities. researchgate.netresearchgate.net

The subsequent Williamson ether synthesis to attach the 2-bromophenoxymethyl group to a 4-hydroxymethylpiperidine precursor proceeds via a classical SN2 mechanism. The alkoxide, formed by deprotonating the hydroxyl group of the piperidine derivative, acts as a nucleophile and attacks the electrophilic carbon of an appropriate 2-bromophenoxy derivative bearing a leaving group (e.g., a halide). The stereochemistry at the 4-position of the piperidine ring is retained during this transformation.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of novel compounds such as 4-(2-Bromophenoxymethyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. nih.govnih.gov

In the analysis of this compound, ¹H NMR would reveal distinct signals for each type of proton. The protons on the aromatic ring would appear in the downfield region (typically δ 6.8-7.6 ppm), with their splitting patterns providing information about the substitution pattern. The protons of the piperidine (B6355638) ring would show more complex signals in the aliphatic region (δ 1.5-3.0 ppm), with their chemical shifts and coupling constants indicating their axial or equatorial positions. chemicalbook.com The methylene (B1212753) protons of the -OCH₂- linker and the methine proton at the C4 position of the piperidine ring would have characteristic chemical shifts influenced by the adjacent oxygen and piperidine ring, respectively.

¹³C NMR spectroscopy complements the proton data by showing a single peak for each unique carbon atom. The chemical shifts would confirm the presence of the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbon of the methylene bridge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive, based on typical values for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.8 - 7.6 | Complex multiplet pattern due to bromine substitution. |

| Ether Methylene (-OCH₂-) | ¹H | ~3.9 - 4.2 | Typically a doublet, coupled to the C4 proton. |

| Piperidine N-H | ¹H | 1.5 - 2.5 | Often a broad singlet, position is concentration and solvent dependent. |

| Piperidine Protons (axial/equatorial) | ¹H | 1.5 - 3.2 | Complex multiplets, with axial and equatorial protons having distinct shifts. |

| Aromatic Carbons | ¹³C | 110 - 160 | Six distinct signals, with the C-Br and C-O carbons being diagnostic. |

| Ether Methylene (-OCH₂-) | ¹³C | ~70 - 75 | Influenced by the electronegative oxygen. |

| Piperidine Carbons | ¹³C | 25 - 55 | C4 would be shifted due to the substituent. C2/C6 and C3/C5 would be distinct. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would display characteristic absorption bands confirming key structural features. nist.gov These include N-H stretching vibrations for the secondary amine of the piperidine ring, C-H stretches for both the aromatic and aliphatic portions, a strong C-O-C stretch for the ether linkage, and C-Br stretching in the fingerprint region. chemicalbook.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Piperidine N-H | Stretch | 3300 - 3500 (moderate, broad) |

| Aromatic C-H | Stretch | 3010 - 3100 (weak to moderate) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| C=C Aromatic | Stretch | 1450 - 1600 (variable) |

| C-O-C Ether | Stretch | 1000 - 1300 (strong, often two bands) |

| C-N Aliphatic Amine | Stretch | 1020 - 1250 (moderate) |

| C-Br | Stretch | 500 - 600 (strong) |

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural clues. nih.gov For this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Common fragmentation pathways would likely involve cleavage of the ether bond and fragmentation of the piperidine ring. nih.gov

X-ray Crystallography Studies for Solid-State Structure

While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which the positions of individual atoms can be determined with high accuracy. mdpi.com

For this compound, a successful crystallographic study would definitively establish:

The exact bond lengths and bond angles of the entire molecule.

The precise conformation of the piperidine ring (e.g., a perfect or distorted chair).

The orientation of the 2-bromophenoxymethyl substituent relative to the piperidine ring (axial vs. equatorial).

The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the piperidine N-H group.

Although a specific crystal structure for this compound is not found in the surveyed literature, this method remains the gold standard for unequivocal structural determination in the solid phase. researchgate.net

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring, like cyclohexane, is not planar and predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For a 4-substituted piperidine like this compound, the substituent can exist in two distinct chair conformations that are in equilibrium. However, due to steric hindrance, large substituents strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Given the significant bulk of the 2-bromophenoxymethyl group, it is overwhelmingly expected to reside in the equatorial position.

The nitrogen atom in the piperidine ring also has a lone pair of electrons and a hydrogen atom. The N-H bond can also be either axial or equatorial, and its preference can be influenced by solvent and other substituents. rsc.org The conformational free energies of substituted piperidines can be determined experimentally using NMR techniques, such as the J-value method, which relates proton-proton coupling constants to dihedral angles. nih.gov

Analysis of Substituent Effects on Molecular Geometry

The substituents on the piperidine ring—the hydrogen on the nitrogen and the 2-bromophenoxymethyl group at C4—have profound effects on the molecule's geometry and electronic properties.

Steric Effects : As mentioned, the primary steric effect is the strong preference of the bulky 2-bromophenoxymethyl group for the equatorial position. This locks the piperidine ring into a relatively rigid conformation.

Computational Chemistry and Theoretical Investigations of 4 2 Bromophenoxymethyl Piperidine

Quantum Chemical Calculations: Awaiting Exploration

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods could provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity of 4-(2-Bromophenoxymethyl)piperidine.

Density Functional Theory (DFT) Studies on Electronic Structure

No specific DFT studies on the electronic structure of this compound have been published. Such a study would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Subsequent calculations would yield crucial information about its electronic properties, such as the dipole moment and the distribution of electrostatic potential, highlighting regions of positive and negative charge. This information is critical for understanding how the molecule might interact with other molecules.

HOMO-LUMO Analysis and Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key component of understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these two orbitals provides an indication of the molecule's stability. For this compound, a HOMO-LUMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, could also be calculated from the HOMO and LUMO energies to provide a quantitative measure of its reactivity. Currently, no such analysis for this specific compound is available.

Molecular Dynamics Simulations: An Uncharted Conformational Landscape

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair and boat forms, and the rotational freedom around the ether linkage adds further complexity to its three-dimensional structure. Molecular dynamics (MD) simulations are ideally suited to explore this conformational space. By simulating the motion of the atoms over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations. This information is vital for understanding how the molecule might bind to a receptor or other biological target. To date, no molecular dynamics simulations have been reported for this compound.

In Silico Studies of Molecular Recognition: A Field of Opportunity

The potential of this compound to interact with biological macromolecules, such as proteins, remains unexplored through in silico methods. These techniques are fundamental in modern drug discovery for predicting the binding affinity and mode of interaction of a small molecule with a target protein.

Ligand-Protein Docking Methodologies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in screening virtual libraries of compounds for potential drug candidates. For this compound, docking studies could identify potential biological targets and provide a hypothesis for its mechanism of action at a molecular level. The absence of such studies means that its potential as a bioactive compound is yet to be computationally assessed.

Molecular Mechanics and Force Field Applications

Molecular mechanics employs classical physics to model the energy of a molecule as a function of its conformation. This approach relies on force fields, which are sets of parameters that describe the potential energy of the bonds, angles, and non-bonded interactions within the molecule. The development or selection of an appropriate force field is crucial for accurate molecular mechanics and molecular dynamics simulations. While general force fields applicable to a wide range of organic molecules exist, their specific validation and application for detailed studies of this compound have not been undertaken.

Chemical Reactivity and Derivatization Studies of 4 2 Bromophenoxymethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it amenable to a variety of substitution reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of 4-(2-bromophenoxymethyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism. For instance, reaction with benzyl (B1604629) chloride in the presence of potassium carbonate would yield the corresponding N-benzyl derivative. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. sciencemadness.org

N-Acylation is achieved by treating the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. masterorganicchemistry.com These reactions are typically performed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid generated. masterorganicchemistry.com This reaction leads to the formation of a stable amide linkage. For example, reacting this compound with acetyl chloride would produce the N-acetyl derivative.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Benzyl chloride | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(2-bromophenoxymethyl)piperidine |

| N-Alkylation | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 1-(4-Methoxybenzyl)-4-(2-bromophenoxymethyl)piperidine |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-(2-bromophenoxymethyl)piperidine |

| N-Acylation | Benzoic anhydride | Pyridine | Tetrahydrofuran | 1-Benzoyl-4-(2-bromophenoxymethyl)piperidine |

Formation of Amides and Sulfonamides

The piperidine nitrogen can react with carboxylic acids and sulfonyl chlorides to form the corresponding amides and sulfonamides, which are important functional groups in medicinal chemistry.

Amide Formation from carboxylic acids typically requires the use of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid for nucleophilic attack by the piperidine amine. mdpi.comacgpubs.org This method allows for the formation of amides under mild conditions. acgpubs.org

Sulfonamide Synthesis is readily accomplished by reacting the piperidine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. mdpi.comnih.gov The resulting sulfonamides are generally stable compounds. For example, reaction with p-toluenesulfonyl chloride would yield the N-tosyl derivative, a common protecting group and functional moiety.

Table 2: Synthesis of Amides and Sulfonamides

| Reaction Type | Reagent | Coupling Agent/Base | Solvent | Product |

|---|---|---|---|---|

| Amide Formation | Benzoic acid | EDCI/HOBt | Acetonitrile | 1-(this compound-1-carbonyl)benzene |

| Sulfonamide Formation | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 4-(2-Bromophenoxymethyl)-1-(tosyl)piperidine |

| Sulfonamide Formation | Methanesulfonyl chloride | Pyridine | Dichloromethane | 1-(Methylsulfonyl)-4-(2-bromophenoxymethyl)piperidine |

Transformations at the Bromine Atom

The bromine atom attached to the phenyl ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAAr) of the bromine atom is generally challenging due to the high electron density of the aromatic ring. Such reactions typically require harsh conditions, such as high temperatures and pressures, or the presence of a strong electron-withdrawing group ortho or para to the leaving group, which is not the case in this molecule. However, under specific conditions, such as copper-catalyzed reactions (e.g., Ullmann condensation), the bromine can be displaced by nucleophiles like amines or alkoxides.

Cross-Coupling Methodologies (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. wikipedia.orglibretexts.org

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction introduces a vinyl or substituted vinyl group onto the aromatic ring. rug.nl

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction is highly versatile for forming biaryl structures.

The Sonogashira coupling provides a route to arylalkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. organic-chemistry.orglibretexts.org A domino Sonogashira coupling followed by intramolecular cyclization has been reported for similar 2-(2-bromophenoxy) derivatives, leading to the formation of substituted benzo[b]furans. organic-chemistry.org

Table 3: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product Example |

|---|---|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 4-((2-Styrylphenoxy)methyl)piperidine |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-((Biphenyl-2-yloxy)methyl)piperidine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-((2-(Phenylethynyl)phenoxy)methyl)piperidine |

Chemical Modifications of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group itself can be a site for chemical modification, primarily through cleavage of the ether bond.

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.comkhanacademy.org Depending on the reaction conditions and the structure of the ether, the mechanism can be either SN1 or SN2. masterorganicchemistry.com Cleavage would result in the formation of 2-bromophenol (B46759) and 4-(halomethyl)piperidine. The resulting phenol (B47542) can then serve as a handle for further functionalization.

Table 4: Ether Cleavage Reaction

| Reagent | Conditions | Products |

|---|---|---|

| Concentrated HBr | Reflux | 2-Bromophenol and 4-(bromomethyl)piperidine (B1600657) hydrobromide |

| Concentrated HI | Reflux | 2-Bromophenol and 4-(iodomethyl)piperidine (B3029028) hydroiodide |

Aromatic Substitution Reactions

The 2-bromophenyl group in this compound is primed for a variety of aromatic substitution reactions. The bromine atom can be replaced by a range of nucleophiles or participate in metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing molecular diversity.

One major pathway is Nucleophilic Aromatic Substitution (SNAr). Although the benzene (B151609) ring is not strongly activated towards SNAr without additional electron-withdrawing groups, reactions can be driven under specific conditions. More commonly, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at this position. For instance, a Suzuki coupling could introduce a new aryl or vinyl group, while a Buchwald-Hartwig reaction could install a substituted amine, significantly expanding the structural complexity of the original scaffold.

Functional Group Interconversions on the Phenyl Ring

Beyond direct substitution of the bromine atom, the aromatic ring can undergo various functional group interconversions, assuming the bromine has been replaced by a more versatile functional group. For example, if a nitro group were introduced via a substitution reaction, it could be readily reduced to an amino group using standard reducing agents like SnCl₂ or catalytic hydrogenation. This newly formed aniline (B41778) derivative opens up a plethora of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide array of other functionalities such as halogens, hydroxyl, cyano, and azide (B81097) groups.

Similarly, if a cyano group were installed, it could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further points for diversification. These multi-step synthetic sequences allow for the systematic modification of the phenyl ring, enabling the fine-tuning of the molecule's steric and electronic properties.

Cyclization and Rearrangement Reactions

The strategic placement of reactive groups on both the piperidine and the phenyl portions of the molecule makes this compound an excellent precursor for the synthesis of complex, fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclizations to Form Fused Ring Systems

Intramolecular cyclization reactions offer a powerful strategy to construct rigid, polycyclic scaffolds from the flexible this compound backbone. By introducing a suitable reactive partner on the piperidine nitrogen, a ring-closing reaction with the 2-bromophenyl group can be initiated. For example, a palladium-catalyzed intramolecular Buchwald-Hartwig amination or an Ullmann condensation could be employed to form a fused, nitrogen-containing heterocyclic system.

Another sophisticated approach involves Brønsted acid-catalyzed carbocyclization cascades. nih.govrsc.org In a potential pathway, condensation of an aldehyde with the piperidine nitrogen could generate an iminium ion, which, along with an appropriately positioned alkyne and the bromoarene, could participate in a three-component coupling to yield complex fused piperidines. nih.govrsc.org These cascade reactions are notable for their ability to rapidly build molecular complexity from relatively simple starting materials. nih.gov Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) can be used to create fused ring systems, particularly if the aromatic ring is further activated. researchgate.net

Intermolecular Annulation Strategies

Intermolecular annulation reactions provide a convergent approach to synthesizing the piperidine ring itself, often with a high degree of stereocontrol. These strategies typically involve the coupling of two or more simpler components to build the heterocyclic core. nih.gov For instance, a [4+2] annulation between an imine and an allene, catalyzed by a chiral phosphine, has been shown to produce highly enantiomerically enriched piperidine derivatives. nih.gov

Another tunable strategy involves the reaction of alkenes with bifunctional reagents. nih.govrsc.org By controlling reaction conditions such as the halogenating agent, concentration, and solvent, divergent radical or polar cyclization pathways can be favored, leading to either pyrrolidine (B122466) or piperidine scaffolds. nih.gov Such methods could be adapted to synthesize derivatives of this compound by starting with appropriately functionalized alkenes and amine precursors.

Catalytic Conversions and Selectivity Control

Achieving regioselectivity in the functionalization of the piperidine ring is a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Modern catalytic methods have emerged as a powerful solution to this problem, allowing for the selective modification of the C2, C3, or C4 positions of the piperidine ring. nih.gov

Dirhodium tetracarboxylate catalysts, in particular, have shown remarkable efficacy in mediating site-selective C-H insertion reactions with donor/acceptor carbenes. nsf.govresearchgate.net The selectivity of these reactions is exquisitely controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govnsf.gov For example, the functionalization of an N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ typically directs substitution to the C2 position. In contrast, modifying the substrate and catalyst can steer the reaction to the C4 position. nih.govnsf.gov This catalyst-controlled selectivity allows for the programmed synthesis of specific positional isomers that would be difficult to access through traditional methods.

Interactive Data Table: Catalyst and Protecting Group Effects on Piperidine Functionalization

The following table summarizes representative findings on the catalyst- and protecting group-controlled C-H functionalization of the piperidine ring, illustrating the principles of selectivity control. nih.govnsf.gov

| Entry | Piperidine Substrate | Catalyst | Position | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| 1 | N-Boc-piperidine | Rh₂(S-DOSP)₄ | C2 | - | 1:1 | - |

| 2 | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | 83 | 11:1 | 93 |

| 3 | N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | C2 | - | 27:1 | 69 |

| 4 | N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | - | - | - |

Applications As Synthetic Intermediates in Advanced Chemical Synthesis

Building Block for Complex Piperidine-Containing Architectures

The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of biologically active compounds and natural products. ajchem-a.commdpi.com Consequently, the development of efficient methods for the synthesis of substituted piperidines is a significant focus in organic chemistry. acs.orgnews-medical.net 4-(2-Bromophenoxymethyl)piperidine serves as an excellent starting material for the elaboration into more complex piperidine-containing structures. The piperidine nitrogen can be readily functionalized, and the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

Recent advancements in synthetic methodology have further expanded the utility of piperidine-based building blocks. For instance, innovative strategies combining biocatalytic C-H oxidation and radical cross-coupling have emerged to simplify the synthesis of complex piperidines. news-medical.netchemrxiv.org These methods offer a modular approach, enabling the rapid and enantioselective construction of piperidine frameworks. chemrxiv.org While not directly demonstrated with this compound itself in the reviewed literature, the principles of these advanced techniques highlight the potential for this compound to be utilized in creating intricate, three-dimensional molecules with high sp3 character. chemrxiv.org The synthesis of piperidones, which are valuable precursors to piperidines, can be achieved through various methods, including the reduction of 3,4-substituted 2-piperidones. dtic.mil

Precursor for Scaffold Diversity and Analogue Library Generation

The generation of molecular diversity is a cornerstone of modern drug discovery. Analogue libraries, which consist of a series of related compounds with systematic structural variations, are essential for exploring structure-activity relationships (SAR) and optimizing lead compounds. This compound is an ideal precursor for the creation of such libraries due to its inherent chemical functionality.

The bromine atom on the aromatic ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a vast array of aryl, heteroaryl, vinyl, and amino groups at this position, leading to a diverse set of analogues. Furthermore, the secondary amine of the piperidine ring can be subjected to a variety of transformations, including acylation, alkylation, and reductive amination, further expanding the accessible chemical space. This dual functionality enables the rapid generation of a large number of structurally distinct molecules from a single, readily available starting material. The development of new synthetic methods, such as those for producing 1-(4-bromophenyl)piperidine, showcases the ongoing efforts to create versatile intermediates for medicinal chemistry. google.com

Intermediate in the Construction of Bioactive Molecule Frameworks

The piperidine scaffold is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com this compound serves as a valuable intermediate in the synthesis of such bioactive molecules. Its structural features allow for its incorporation into larger, more complex molecular frameworks that are designed to interact with specific biological targets.

For example, piperidine derivatives are being investigated as potential treatments for tuberculosis, with a focus on inhibiting the essential enzyme KasA. umw.edu In one study, a compound containing a 4-(4-bromophenyl)-4-piperidinol core was identified as an inhibitor of bacterial growth. umw.edu While a different regioisomer, this highlights the potential of brominated phenylpiperidine scaffolds in developing new antibacterial agents. Similarly, fused tricyclic piperazine (B1678402) and piperidine derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. nih.gov

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a useful participant in the synthesis of more complex heterocyclic systems. The bromine atom can be utilized in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For instance, following a coupling reaction to introduce a suitable functional group, an intramolecular Heck reaction or a Buchwald-Hartwig amination could be envisioned to construct a new heterocyclic ring fused to the phenyl ring.

Furthermore, the piperidine ring itself can be a precursor to other heterocyclic structures. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of various nitrogen-containing heterocycles, including bicyclic systems. semanticscholar.org While direct application on this compound was not found, the principles of RCM on divinylpiperidine derivatives to form isoquinuclidines demonstrate the potential for complex heterocyclic synthesis starting from piperidine scaffolds. semanticscholar.org The functionalization of the piperidine ring at various positions is a key strategy for creating diverse heterocyclic structures. nih.gov

Stereochemical Influence in Complex Molecular Assembly

The stereochemistry of a molecule is often critical for its biological activity. While this compound itself is achiral, its derivatives can possess multiple stereocenters. The piperidine ring can adopt a chair conformation, and the substituents can be oriented in either axial or equatorial positions. The introduction of substituents onto the piperidine ring or the formation of new stereocenters during a synthetic sequence can be influenced by the existing structural features of the molecule.

For example, in the synthesis of highly substituted piperidines, the stereochemical outcome of reactions can be directed by the choice of catalysts and protecting groups. nih.gov Studies on the stereochemical requirements of opioid receptors have shown that the absolute configuration of substituted piperidines can have a profound impact on their analgesic potency, highlighting the importance of stereocontrol in the design of bioactive molecules. nih.gov While specific studies on the stereochemical influence of the 2-bromophenoxymethyl group in complex molecular assembly were not identified, its steric bulk and potential for intramolecular interactions could play a significant role in directing the stereochemical course of subsequent reactions.

Structure Activity Relationship Sar Studies and Ligand Design Principles in Vitro Research Context

General Principles of SAR for Piperidine-Based Ligands

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its versatile three-dimensional structure and its ability to present substituents in well-defined spatial orientations. thieme-connect.comresearchgate.net The biological properties of piperidine-containing molecules are highly dependent on the nature, position, and stereochemistry of the substituents attached to the heterocyclic ring. researchgate.net The nitrogen atom within the piperidine ring is typically basic and exists in a protonated, positively charged state at physiological pH. This feature often allows it to form crucial ionic interactions or hydrogen bonds with amino acid residues in target proteins, such as sigma receptors. nih.gov

Key principles of SAR for piperidine-based ligands include:

Modulation of Physicochemical Properties : The introduction of substituents can alter properties like lipophilicity (LogP/LogD) and pKa, which in turn affects solubility, permeability, and target engagement. thieme-connect.com

Enhancement of Biological Activity and Selectivity : Strategic placement of functional groups can significantly improve a ligand's binding affinity and its selectivity for a specific molecular target over others. thieme-connect.comresearchgate.net For instance, SAR analysis has shown that the presence of a piperidine group can be a determining factor for the biological activity of certain compounds. researchgate.net

Spatial Arrangement : The piperidine ring acts as a conformational anchor, holding appended functional groups in specific three-dimensional arrangements necessary for optimal interaction with a protein's binding pocket.

Influence of Piperidine Ring Stereochemistry on Molecular Interactions

Stereochemistry is a critical determinant of a piperidine ligand's biological activity and selectivity. The introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with vastly different pharmacological profiles. thieme-connect.comresearchgate.net This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

A prominent example involves 3,4-disubstituted piperidine analogues that act as monoamine transporter inhibitors. Research has demonstrated that the stereochemistry of the piperidine ring dictates the ligand's selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov The (+)-trans isomers exhibit DAT/NET selectivity, while the (-)-trans and (+)-cis isomers show a preference for SERT or SERT/NET. nih.gov This highlights how subtle changes in the spatial arrangement of substituents can reroute a ligand's primary molecular target.

Similarly, in the case of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, which features a phenylpiperidine structure, stereochemical factors are crucial for its affinity to SERT. wikipedia.org Of the four possible stereoisomers, only the (3S,4R)-isomer is marketed as the active drug, underscoring the high degree of stereoselectivity in its interaction with the serotonin transporter. wikipedia.org The introduction of a chiral center can also be a strategy to increase selectivity against off-target interactions, such as the GABAa receptor. researchgate.net

| Isomer Class | Example Compound | Primary Transporter Selectivity | Key Finding |

|---|---|---|---|

| (+)-trans | (+)-trans-4-(4-chlorophenyl)-3-thioacetamidomethylpiperidine | DAT/NET Selective | Demonstrates selectivity for dopamine and norepinephrine transporters. |

| (-)-cis | (-)-cis-4-(4-chlorophenyl)-3-thioacetamidomethylpiperidine | DAT/NET Selective | Shows a similar selectivity profile to the (+)-trans isomers. |

| (-)-trans | (-)-trans-4-(4-chlorophenyl)-3-thioacetamidomethylpiperidine | SERT or SERT/NET Selective | Activity shifts towards the serotonin transporter. |

| (+)-cis | (+)-cis-5b | NET Selective | Exhibits high selectivity for NET with significantly lower potency at DAT and SERT. |

| (+)-trans | (+)-trans-5c | Broad-Spectrum (DAT/NET/SERT) | Shows comparable activity at all three monoamine transporters. |

Impact of Phenoxymethyl (B101242) Substitutions on Molecular Recognition

In the context of 4-(2-Bromophenoxymethyl)piperidine, the phenoxymethyl group plays a pivotal role in molecular recognition. The ether linkage between the piperidine ring and the phenyl group is a critical structural element. SAR studies on other piperidine-based inhibitors have confirmed the importance of such linkages. For example, in a series of novel influenza virus inhibitors, the ether bond between a quinoline (B57606) ring and the piperidine core was found to be essential for potent antiviral activity. rsc.org

The substitution pattern on the phenyl ring itself is also a key determinant of affinity and selectivity.

Position of Substitution : Research on Paroxetine analogues shows that substitution at the 2-ortho position of the phenoxy ring can decrease affinity for the rat serotonin transporter by a factor of 10 to 100. wikipedia.org This indicates a high sensitivity to steric hindrance near the ether linkage.

Nature of Substituent : The presence of a halogen, such as the bromine atom in this compound, can significantly influence binding. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. They also modify the electronic properties of the phenyl ring and can enhance membrane permeability due to increased lipophilicity. In SSRIs, halogen atoms have been shown to bind to a specific halogen-binding pocket within the serotonin transporter. wikipedia.org

Design Strategies for Ligands Modulating Specific Molecular Targets

The design of piperidine-based ligands for specific molecular targets often employs structure-based and ligand-based strategies informed by SAR data. A primary goal is to optimize the substituents on the piperidine and associated rings to maximize potency for the desired target while minimizing off-target effects.

One common strategy is the optimization of substituents to enhance selectivity. For example, in the development of sigma receptor 1 (S1R) ligands, a screening campaign of piperidine/piperazine-based compounds identified a lead compound that was equipotent with the reference compound haloperidol. nih.gov Further computational studies elucidated the key interactions within the S1R binding pocket, providing a roadmap for future structure-based optimization to improve affinity and selectivity. nih.govrsc.org

Another strategy involves using the piperidine scaffold to develop inhibitors for specific enzymes implicated in disease. Piperidine-based cholinesterase inhibitors have shown promise in enhancing cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease. researchgate.net The design process for these molecules often involves synthesizing a series of derivatives with varied substitutions and evaluating their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. researchgate.net

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of piperidine-based ligands, accelerating the design-synthesis-test cycle. researchgate.net These methods provide insights into molecular interactions that are difficult to observe experimentally.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.gov For piperidine derivatives, 2D and 3D-QSAR models have been developed to predict inhibitory activity against targets like the protein kinase Akt1, using descriptors that encode the molecule's structural and physicochemical features. nih.gov These models are validated internally and externally to ensure their predictive power. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For piperidine derivatives, docking studies have been used to understand their binding modes with targets such as cholinesterases and sigma receptors. nih.govnih.gov The results reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding further structural modifications. nih.govrsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, revealing the stability of binding poses and the flexibility of both the ligand and the protein. researchgate.net For piperidine derivatives, MD simulations have been used to validate docking results and analyze conformational behaviors and key interactions within a simulated biological environment. nih.govresearchgate.net

| Computational Method | Application | Example Software/Platform | Key Insights Provided |

|---|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Identifies key structural descriptors correlated with activity. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Glide (Schrödinger Suite) | Elucidates crucial amino acid interactions and binding poses. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulating the movement and interaction of atoms and molecules over time. | Schrödinger Suite | Assesses the stability of ligand-protein complexes and conformational changes. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Investigating electronic structure, molecular geometry, and reactivity. | Not specified | Provides insights into molecular stability and electronic properties. researchgate.net |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research towards greener methods for synthesizing piperidine (B6355638) derivatives. Future work on 4-(2-Bromophenoxymethyl)piperidine will likely prioritize the development of synthetic pathways that are both efficient and environmentally benign. This includes the use of safer solvents, renewable starting materials, and catalytic systems that minimize waste.

Current research on related piperidine compounds has demonstrated the feasibility of one-pot syntheses and the use of less hazardous reagents. For instance, efficient routes to N-substituted and C-substituted piperidines have been developed that avoid expensive and toxic metal catalysts by integrating amide activation, reduction, and intramolecular nucleophilic substitution in a single pot. nih.gov Similarly, the use of water as a solvent in catalyst-free, three-component condensation reactions has proven effective for creating highly substituted piperidines, a principle that could be adapted for the synthesis of this compound. ajchem-a.com The exploration of iron-catalyzed reductive amination and gold-catalyzed annulation are other promising avenues for the direct and sustainable assembly of the piperidine ring. mdpi.com

Exploration of Novel Reactivity Patterns for Diversification

To fully exploit the potential of the this compound scaffold, a deeper understanding of its reactivity is essential. Future research will likely focus on exploring novel reaction pathways that allow for the selective functionalization of the piperidine ring and the phenoxymethyl (B101242) moiety. The bromine atom on the phenyl ring, for example, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the creation of a broad library of analogs.

Recent studies on the functionalization of piperidine derivatives have shown that site-selectivity can be controlled through the careful choice of catalysts and protecting groups. nih.govnih.gov For instance, rhodium-catalyzed C-H insertions have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring with high levels of control. nih.govnih.gov Applying these advanced catalytic methods to this compound could unlock new avenues for structural diversification, leading to the synthesis of novel chemical entities with unique properties.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. mit.edu For this compound, these computational tools can be employed to predict novel derivatives with desired biological activities, optimize synthetic routes, and even automate the synthesis process itself. mit.edunih.govyoutube.com

Advanced Methodologies for Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. The piperidine ring of this compound can adopt various conformations, and the orientation of the 2-bromophenoxymethyl substituent will significantly influence its interactions with biological targets. Future research will undoubtedly employ advanced analytical and computational techniques to gain a deeper understanding of the conformational landscape of this compound.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will continue to provide valuable experimental data on the preferred conformations in solution and the solid state. nih.govresearchgate.net These experimental findings can be complemented by computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations. researchgate.netnih.gov MD simulations, for instance, can provide detailed insights into the dynamic behavior of the molecule and the network of interactions that stabilize different conformations. nih.gov A thorough understanding of the conformational preferences of this compound is crucial for the rational design of new derivatives with improved biological profiles. nih.gov

Expanding the Scope of Derivatization for New Chemical Entities

The this compound scaffold serves as a valuable starting point for the creation of new chemical entities with diverse pharmacological properties. thieme-connect.com The inherent functionalities of this molecule—the secondary amine of the piperidine ring and the bromine atom on the phenyl group—provide ample opportunities for derivatization.

Future research will focus on expanding the library of derivatives through a variety of chemical transformations. The piperidine nitrogen can be readily acylated, alkylated, or incorporated into more complex heterocyclic systems. The bromine atom can be subjected to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a vast array of substituents. This systematic exploration of chemical space will be instrumental in identifying new compounds with potential applications in various therapeutic areas. The design and synthesis of such novel analogs will be guided by the structure-activity relationships established from previous studies on related piperidine derivatives. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(2-Bromophenoxymethyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between bromophenol derivatives and piperidine-containing intermediates. Key parameters include:

- Catalysts : Piperidine derivatives are often synthesized using catalysts like palladium for cross-coupling reactions or acid/base catalysts for alkylation .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while dichloromethane or THF may be used for milder conditions .

- Temperature : Reactions are typically conducted at 60–100°C for 12–24 hours to ensure completion .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization involves:

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the bromine atom’s electrophilic properties .

Advanced Research Questions

Q. How does the bromophenoxy moiety influence the compound’s interaction with biological targets?

The bromine atom enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinases) or DNA intercalation. Advanced studies include:

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?

Key SAR insights:

- Piperidine Substitution : 4-position modifications (e.g., methyl, fluoro) enhance blood-brain barrier penetration for CNS targets .

- Bromophenoxy Positioning : 2-bromo substitution (vs. 4-bromo) improves steric compatibility with hydrophobic enzyme pockets .

Methodology : - Parallel Synthesis : Generate derivatives via combinatorial chemistry .

- QSAR Modeling : Use MOE or Schrödinger to predict logP and polar surface area .